

key functional groups in Methyl 4-methoxyacetoacetate

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Compound of Interest

Compound Name: Methyl 4-methoxyacetoacetate

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An In-depth Technical Guide to the Key Functional Groups of **Methyl 4-methoxyacetoacetate**

Introduction

Methyl 4-methoxyacetoacetate (CAS 41051-15-4) is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1][2] Its molecular structure contains a combination of functional groups that impart unique reactivity, making it a valuable building block for the synthesis of more complex molecules.[1][3] A notable application is its use as a starting material in the production of the anti-HIV drug Dolutegravir.[1][4] This guide provides a detailed examination of the key functional groups within **Methyl 4-methoxyacetoacetate**, its spectroscopic characteristics, reactivity, and a representative synthetic protocol.

Core Functional Groups

The structure of **Methyl 4-methoxyacetoacetate**, with the chemical formula $C_6H_{10}O_4$, is characterized by the presence of three key functional groups: an ester, a ketone, and an ether.[5] The relative positioning of the ketone and ester groups classifies it as a β -keto ester, which is the primary determinant of its chemical behavior.[2][3]

- **Ester (Methyl Ester):** The methyl ester group ($-COOCH_3$) is an electrophilic site susceptible to nucleophilic attack, particularly transesterification reactions.

- **Ketone:** The ketone group (C=O) is also electrophilic. Its proximity to the ester group influences the overall reactivity of the molecule.
- **Ether (Methoxy Group):** The methoxy group (-OCH₃) is generally less reactive but can be displaced by strong nucleophiles under certain conditions.^[1]

The combination of these groups, specifically the β -keto ester moiety, allows for a rich and versatile chemistry.

Spectroscopic Analysis

The functional groups of **Methyl 4-methoxyacetoacetate** can be identified and characterized using various spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data.

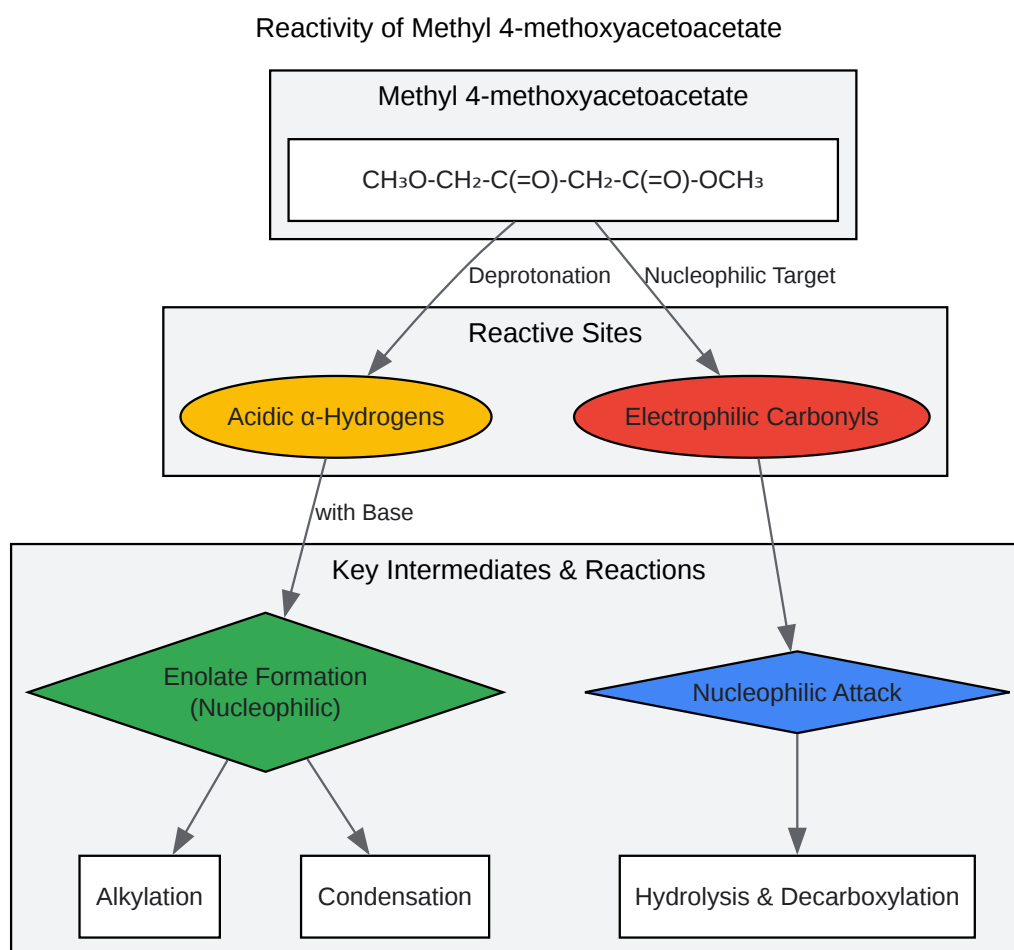
| Spectroscopic Data for Methyl 4-methoxyacetoacetate | |
|---|---|
| Technique | Characteristic Signals |
| Infrared (IR) Spectroscopy ^[6] | Strong C=O stretching vibrations for the ketone and ester groups. C-O stretching for the ether and ester. |
| ¹ H NMR Spectroscopy ^{[6][7]} | Signals corresponding to the different methyl and methylene protons. |
| ¹³ C NMR Spectroscopy ^[6] | Resonances for the carbonyl carbons of the ketone and ester, the ether carbon, and the methyl carbons. |
| Mass Spectrometry ^{[6][8]} | A molecular ion peak corresponding to its molecular weight (146.14 g/mol) and characteristic fragmentation patterns. ^{[5][8]} |

Reactivity and Synthetic Applications

The primary driver of **Methyl 4-methoxyacetoacetate**'s reactivity is the β -keto ester functionality.^[3] The methylene protons located between the two carbonyl groups (the α -

hydrogens) are particularly acidic and can be readily removed by a base to form a highly reactive enolate ion.[3][9] This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and condensation reactions.[3][9]

The presence of two distinct electrophilic carbonyl carbons (one from the ketone and one from the ester) also allows for selective reactions with nucleophiles.[10]



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Caption: Key reactive sites and pathways of **Methyl 4-methoxyacetoacetate**.

Experimental Protocols

The most common method for synthesizing **Methyl 4-methoxyacetoacetate** is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide source.^[1]

Synthesis of Methyl 4-methoxyacetoacetate

Objective: To synthesize **Methyl 4-methoxyacetoacetate** from methyl 4-chloroacetoacetate and sodium methoxide.

Materials:

- Sodium methoxide (113.4 g, 2.1 mol)
- Acetonitrile (150 ml, plus additional for extraction)
- Methyl 4-chloroacetoacetate (150.5 g, 1 mol)
- Distilled water (350 ml)
- Acetic acid (9 g)
- 32% Hydrochloric acid
- Magnesium sulfate

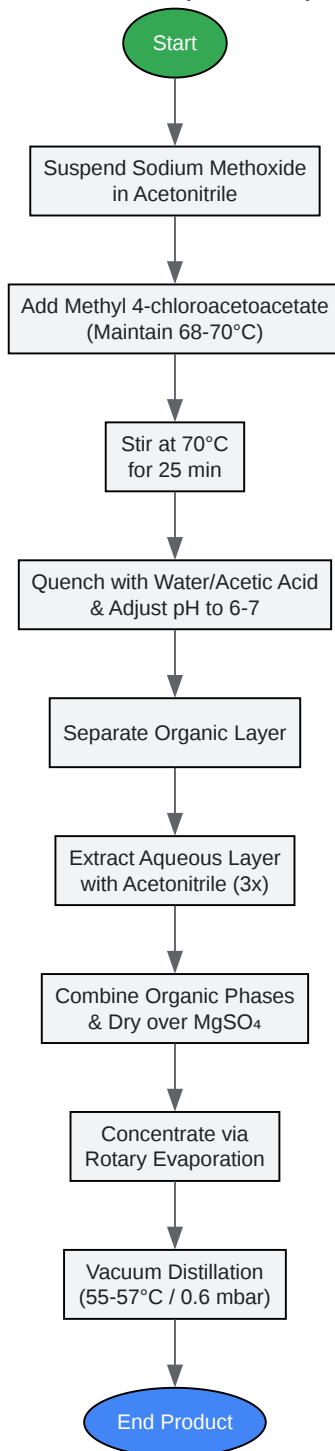
Procedure:

- Suspend sodium methoxide in acetonitrile in a reaction vessel.
- Add methyl 4-chloroacetoacetate to the suspension over 5 minutes. The temperature will rise; maintain it at 68-70°C by cooling.
- Stir the mixture at 70°C for an additional 25 minutes.
- Pour the reaction mixture into a solution of distilled water and acetic acid. Adjust the pH to 6-7 with hydrochloric acid.

- Separate the organic layer using a separating funnel.
- Extract the aqueous layer three times with 200 ml of acetonitrile each time.
- Combine the organic phases and dry over magnesium sulfate.
- Concentrate the solution on a rotary evaporator.
- Distill the crude product under reduced pressure (55-57°C / 0.6 mbar) to obtain pure **Methyl 4-methoxyacetoacetate**.[\[11\]](#)

Expected Yield: 132.34 g (90.6%)[\[11\]](#)

Synthetic Workflow for Methyl 4-methoxyacetoacetate

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Caption: Experimental workflow for the synthesis of **Methyl 4-methoxyacetoacetate**.

Quantitative Data Summary

The following tables provide a summary of the physical and chemical properties of **Methyl 4-methoxyacetoacetate** and the parameters for its synthesis.

Table 1: Physical and Chemical Properties

| Property | Value |
|---------------------------------------|--|
| Molecular Formula | C ₆ H ₁₀ O ₄ [12] |
| Molecular Weight | 146.14 g/mol [5] |
| Appearance | Colorless, clear, oily liquid[2] |
| Density | 1.129 g/mL at 25 °C |
| Boiling Point | 89 °C at 8.5 mmHg |
| Refractive Index (n _{20/D}) | 1.431 |
| Flash Point | 87 °C (closed cup) |

Table 2: Synthesis Reaction Parameters

| Parameter | Value |
|----------------------|-------------------------------------|
| Reactant 1 | Methyl 4-chloroacetoacetate (1 mol) |
| Reactant 2 | Sodium methoxide (2.1 mol) |
| Solvent | Acetonitrile |
| Reaction Temperature | 68-70 °C[11] |
| Reaction Time | 25 minutes (after addition)[11] |
| Purification Method | Reduced pressure distillation[11] |
| Reported Yield | 90.6%[11] |

Conclusion

Methyl 4-methoxyacetoacetate's utility in organic synthesis is a direct result of the interplay between its ester, ketone, and ether functional groups. The β -keto ester moiety, in particular, provides a synthetically versatile handle for creating complex molecular architectures. A thorough understanding of the reactivity and spectroscopic signatures of these functional groups is essential for researchers and drug development professionals aiming to leverage this important chemical intermediate in their work.

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